molecular formula C8H16O4 B14481360 Glycerol 1-monoisopentanoate CAS No. 64633-18-7

Glycerol 1-monoisopentanoate

Cat. No.: B14481360
CAS No.: 64633-18-7
M. Wt: 176.21 g/mol
InChI Key: VDUFFSYTQWCYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1-monoisopentanoate is an ester derived from glycerol and isopentanoic acid. It is a monoester, meaning it has one fatty acid chain attached to the glycerol backbone. This compound is part of the glycerolipid family, which plays a crucial role in various biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol 1-monoisopentanoate can be synthesized through the esterification of glycerol with isopentanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Glycerol+Isopentanoic AcidGlycerol 1-monoisopentanoate+Water\text{Glycerol} + \text{Isopentanoic Acid} \rightarrow \text{this compound} + \text{Water} Glycerol+Isopentanoic Acid→Glycerol 1-monoisopentanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Glycerol 1-monoisopentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.

Major Products

Scientific Research Applications

Glycerol 1-monoisopentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of glycerol 1-monoisopentanoate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and serve as a substrate for various enzymatic reactions, influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Glycerol 1-monooleate
  • Glycerol 1-monostearate
  • Glycerol 1-monolaurate

Uniqueness

Glycerol 1-monoisopentanoate is unique due to its specific fatty acid chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in both research and industry .

Properties

CAS No.

64633-18-7

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-methylbutanoate

InChI

InChI=1S/C8H16O4/c1-6(2)3-8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3

InChI Key

VDUFFSYTQWCYGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC(CO)O

Origin of Product

United States

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